

16,16-Dimethyl-PGD2: Selectivity Profile and Experimental Utility Guide

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Compound of Interest

Compound Name: 16,16-Dimethyl-pgd2

CAS No.: 64072-59-9

Cat. No.: B154059

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Executive Summary

16,16-Dimethyl Prostaglandin D2 (16,16-dm-PGD2) is a synthetic, metabolism-resistant analog of Prostaglandin D2 (PGD2).[1] While native PGD2 is rapidly degraded in vivo by 15-hydroxy prostaglandin dehydrogenase (15-PGDH), the dimethyl modification at carbon 16 sterically hinders this enzymatic attack, significantly extending half-life.

Critical Application Note: Unlike native PGD2, which is a balanced agonist at both DP1 and DP2 (CRTH2) receptors, 16,16-dm-PGD2 exhibits a distinct pharmacological bias. It retains agonist activity at DP2 (albeit with reduced potency compared to native PGD2) but shows negligible activity at DP1. This makes it a useful, albeit less potent, tool for dissecting DP2-mediated pathways in metabolically active systems where native PGD2 would be rapidly cleared.

Receptor Selectivity & Cross-Reactivity Profile

The following data synthesizes binding affinities (

) and functional potencies () from comparative pharmacological studies.

Table 1: Comparative Agonist Profile

Compound	DP1 Receptor (Relaxant)	DP2 (CRTH2) Receptor (Chemoattractant)	Stability (15-PGDH)	Primary Utility
Native PGD2	High Potency(: ~1–5 nM)	High Potency(: ~1–10 nM)	Low(Rapid metabolism)	Physiological baseline; In vitro short-term assays.
16,16-dm-PGD2	Negligible/Inactive(No cAMP elevation in platelets)	Moderate Agonist(: ~160 nM)	High(Resistant)	In vivo studies requiring extended half-life; DP2-biased signaling.
BW 245C	High Potency(: ~0.9 nM)	Inactive(: >10 μM)	Moderate	DP1 Selective positive control.
DK-PGD2	Inactive(: >10 μM)	High Potency(: ~1–5 nM)	Moderate	DP2 Selective positive control (standard).
15(R)-Methyl-PGD2	Weak/Inactive	Very High Potency(: ~1.7 nM)	High	Potent DP2 Selective agonist (Superior to 16,16-dm-PGD2).

Cross-Reactivity Analysis (The "Off-Target" Risks)

Prostanoids are structurally promiscuous. While 16,16-dm-PGD2 is often treated as a "stable PGD2," researchers must account for the following cross-reactivities:

- TP Receptor (Thromboxane): Native PGD2 activates the TP receptor at micromolar concentrations (causing bronchoconstriction). Due to structural homology, 16,16-dm-PGD2 likely retains weak partial agonism at TP, though definitive

values are rarely reported. Control: Use a TP antagonist (e.g., SQ 29,548) if smooth muscle contraction is observed.

- FP Receptor: PGD2 can cross-react with FP. 16,16-dm-PGD2's activity is not well-characterized but assumed low based on the lack of robust calcium flux in non-DP2 expressing lines.

- PPAR

: PGD2 spontaneously dehydrates to PGJ2 metabolites (PGJ2,

-PGJ2, 15d-PGJ2), which activate PPAR

.^[2]

- Nuance: The 16,16-dimethyl group blocks enzymatic oxidation at C15 but does not prevent chemical dehydration of the cyclopentenone ring. Therefore, in long-term cultures (24h+), 16,16-dm-PGD2 may convert to 16,16-dimethyl-PGJ2 analogs, potentially activating PPAR

or forming covalent adducts with proteins.

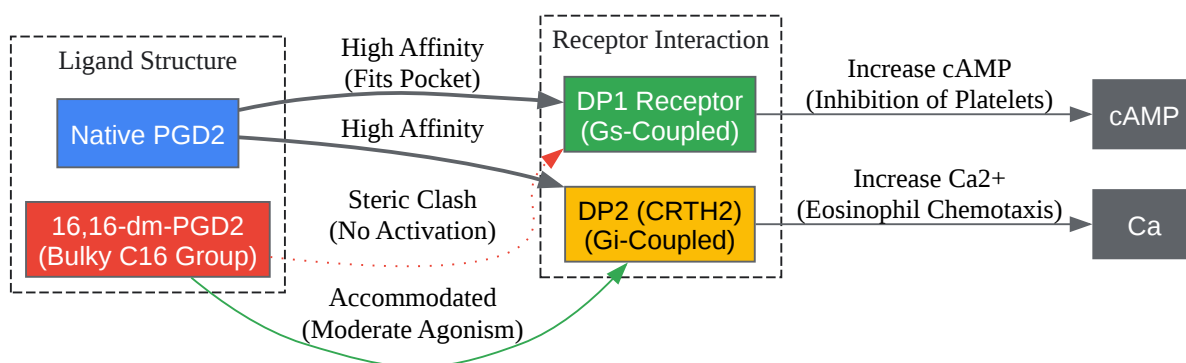
Mechanistic Insight: Why the Selectivity Shift?

The loss of DP1 activity in 16,16-dm-PGD2 is structurally instructive. The DP1 receptor pocket is sterically sensitive around the

-chain (C15-C20). The bulky dimethyl substitution at C16 likely creates steric clash within the DP1 orthosteric site, preventing the conformational change required for

coupling and cAMP generation.

Conversely, the DP2 (CRTH2) receptor, which belongs to the chemoattractant receptor family (phylogenetically distinct from other prostanoid receptors), possesses a more accommodating pocket, tolerating the C16 bulk, though with reduced affinity compared to the native ligand.



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Figure 1: Structural Basis of Selectivity. The 16,16-dimethyl modification sterically hinders binding at DP1 (preventing cAMP signaling) while retaining activity at DP2 (allowing Calcium signaling), resulting in a "functional selectivity" shift.

Experimental Protocols

To validate the activity of 16,16-dm-PGD2 in your specific model, use the following self-validating workflows.

Protocol A: Functional Validation (Eosinophil Shape Change)

Objective: Confirm DP2 activity and rule out off-target effects.

- Preparation: Isolate human granulocytes (PMNs) from whole blood.
- Priming: Resuspend cells in buffer containing Calcium/Magnesium.
- Treatment Groups:
 - Vehicle Control: DMSO (<0.1%).
 - Positive Control: DK-PGD2 (100 nM) — Maximal shape change.
 - Test: 16,16-dm-PGD2 (Titration: 1 nM – 10 μM).

- Specificity Control: 16,16-dm-PGD2 + Ramatroban (TP/DP2 antagonist) or Fevipiprant (Selective DP2 antagonist).
- Readout: Flow cytometry (Forward Scatter - FSC). DP2 activation causes rapid actin polymerization, increasing FSC.
- Validation Criteria:
 - 16,16-dm-PGD2 should induce a dose-dependent increase in FSC.
 - Pre-treatment with Fevipiprant must abolish the effect. If response persists, suspect TP cross-reactivity.

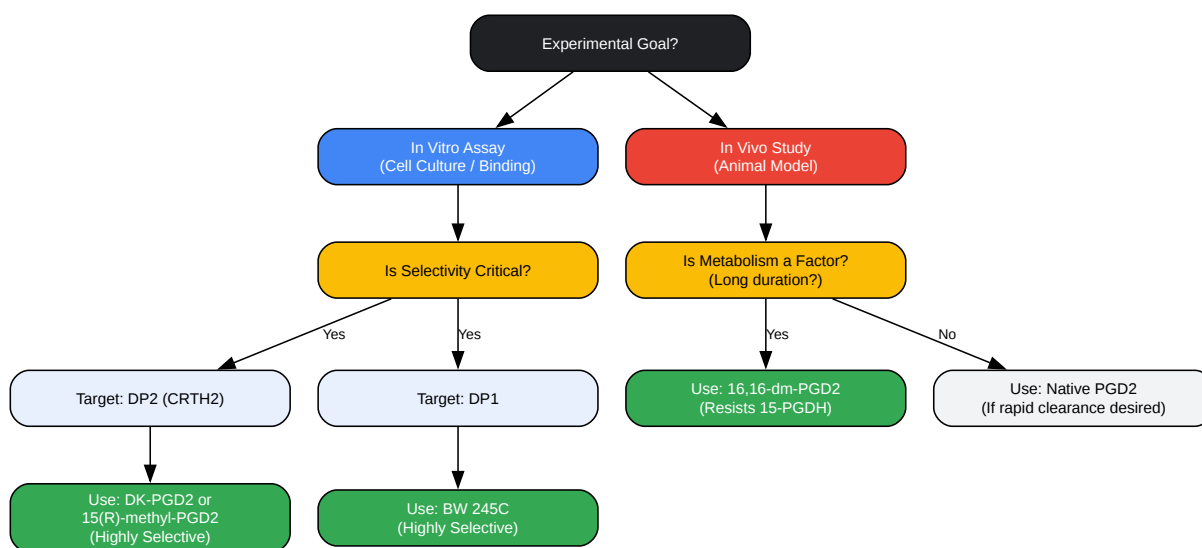
Protocol B: Ruling Out DP1 Activity (Platelet Aggregation)

Objective: Confirm lack of DP1 agonism (critical if using in vascular models).

- Preparation: Prepare Platelet-Rich Plasma (PRP).
- Induction: Induce aggregation with ADP (5-10 μ M).
- Intervention:
 - Add BW 245C (10 nM) → Expect profound inhibition of aggregation (cAMP effect).
 - Add 16,16-dm-PGD2 (1 μ M) → Expect minimal/no inhibition.
- Interpretation: If 16,16-dm-PGD2 fails to inhibit aggregation where BW 245C succeeds, the compound is functionally DP1-inactive in your system.

Decision Guide: When to Use 16,16-dm-PGD2?

Do not default to this compound simply for "stability." Use the decision tree below to select the correct tool.



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Figure 2: Ligand Selection Workflow. 16,16-dm-PGD2 is the superior choice for in vivo metabolic stability but is inferior to DK-PGD2 or 15(R)-methyl-PGD2 for pure in vitro DP2 selectivity.

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Sources

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